molecular formula C26H23Cl2N3O4 B11137260 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol

Cat. No.: B11137260
M. Wt: 512.4 g/mol
InChI Key: KVUSZDXSGBVRLF-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino, methoxy, and methyl groups, along with a phenol ring substituted with a dichlorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol can be achieved through a multi-step process involving the formation of the pyrimidine ring followed by the introduction of the substituents. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or sodium borohydride.

    Substitution: The dichlorobenzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can yield amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol is unique due to its specific combination of substituents and the presence of both pyrimidine and phenol rings. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C26H23Cl2N3O4

Molecular Weight

512.4 g/mol

IUPAC Name

2-[2-amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(2,4-dichlorophenyl)methoxy]phenol

InChI

InChI=1S/C26H23Cl2N3O4/c1-14-24(15-5-9-22(33-2)23(10-15)34-3)25(31-26(29)30-14)19-8-7-18(12-21(19)32)35-13-16-4-6-17(27)11-20(16)28/h4-12,32H,13H2,1-3H3,(H2,29,30,31)

InChI Key

KVUSZDXSGBVRLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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